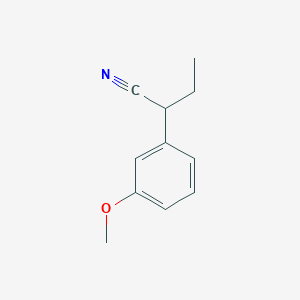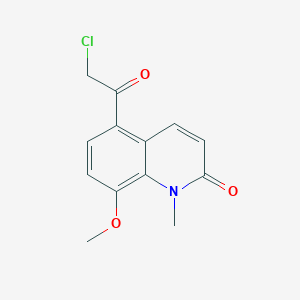![molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
3-[4-(diethoxymethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethoxymethyl)phenyl]propan-1-ol typically involves the alkylation of a phenylpropanol derivative with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of diethoxymethyl.
3-(4-Methoxyphenyl)-1-propanol: Contains a single methoxy group on the phenyl ring.
3-(4-Hydroxyphenyl)-1-propanol: Hydroxy group instead of diethoxymethyl.
Uniqueness
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[4-(diethoxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3 |
InChI Key |
VUWGMUBEQHTCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)CCCO)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)

![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)
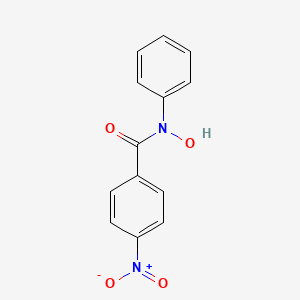
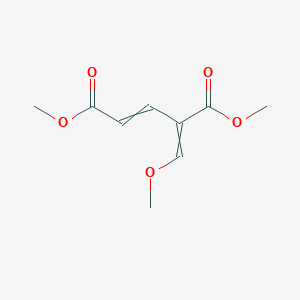
![1H-Pyrazole-4-carbonitrile, 3-amino-5-[(3-methoxyphenyl)amino]-](/img/structure/B8563887.png)
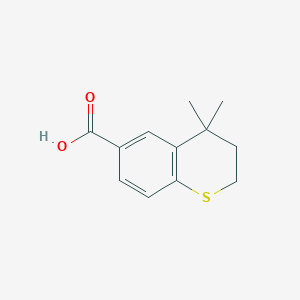


![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)

